

The Biological Effects of SGC-CBP30: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Sgc-cbp30*

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Abstract

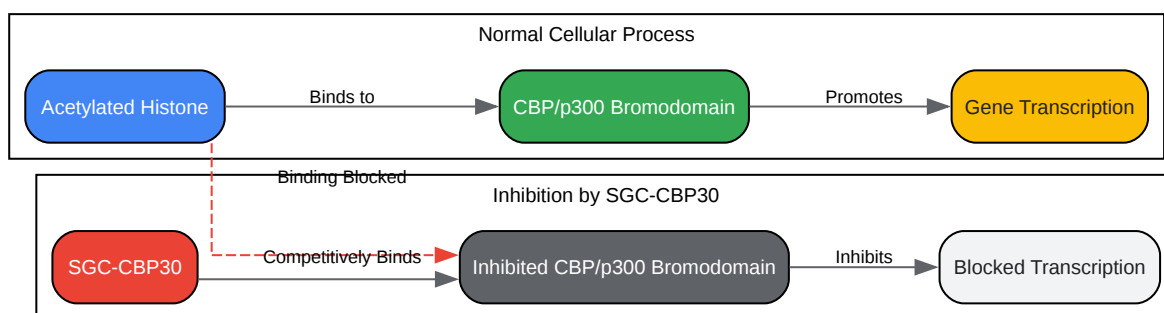
SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine recognition pocket of these bromodomains, **SGC-CBP30** effectively disrupts the recruitment of CBP/p300 to acetylated histones, thereby modulating gene transcription. This targeted inhibition has demonstrated significant biological effects across various cellular contexts, including cancer and immunology, making **SGC-CBP30** a critical tool for elucidating the role of CBP/p300 bromodomains in health and disease. This guide provides a comprehensive overview of the biological effects of **SGC-CBP30**, detailing its mechanism of action, quantitative biochemical and cellular activities, and its impact on key signaling pathways. Detailed experimental protocols and visual representations of workflows and pathways are included to facilitate further research and drug development efforts.

Mechanism of Action

SGC-CBP30 functions as a competitive inhibitor of the CBP/p300 bromodomains.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of CBP and p300, which are histone acetyltransferases (HATs), to specific chromatin regions.[3][4] Once

recruited, their intrinsic HAT activity leads to further histone acetylation, creating a more open chromatin structure that facilitates gene transcription.[5]

SGC-CBP30 mimics the structure of acetylated lysine, allowing it to bind with high affinity to the bromodomain pocket of CBP and p300.[6] This binding event physically blocks the interaction between the bromodomain and its natural acetylated lysine substrates on histones.[1] Consequently, the recruitment of CBP/p300 to chromatin is inhibited, leading to a reduction in histone acetylation at specific gene loci and subsequent modulation of gene expression.[6]



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Caption: Mechanism of **SGC-CBP30** Action.

Quantitative Data

The potency, selectivity, and cellular activity of **SGC-CBP30** have been extensively characterized through various biochemical and cell-based assays.

Table 1: Biochemical Activity of SGC-CBP30

Target	Assay Type	IC50 / Kd (nM)	Reference
CREBBP (CBP)	Cell-free assay (IC50)	21	[1] [7] [8]
EP300 (p300)	Cell-free assay (IC50)	38	[1] [7] [8]
CREBBP (CBP)	Dissociation constant (Kd)	21	[9] [10]
EP300 (p300)	Dissociation constant (Kd)	32	[9] [10]
CREBBP (CBP)	Alphascreen (IC50)	69	[11]
CREBBP (CBP)	Isothermal Titration Calorimetry (ITC) (Kd)	21	[11]
EP300 (p300)	Isothermal Titration Calorimetry (ITC) (Kd)	38	[11]

Table 2: Selectivity of SGC-CBP30

Off-Target	Selectivity (fold vs. CBP)	Reference
BRD4 (BD1)	40	[7] [9] [10]
BRD4 (BD2)	250	[7] [9]

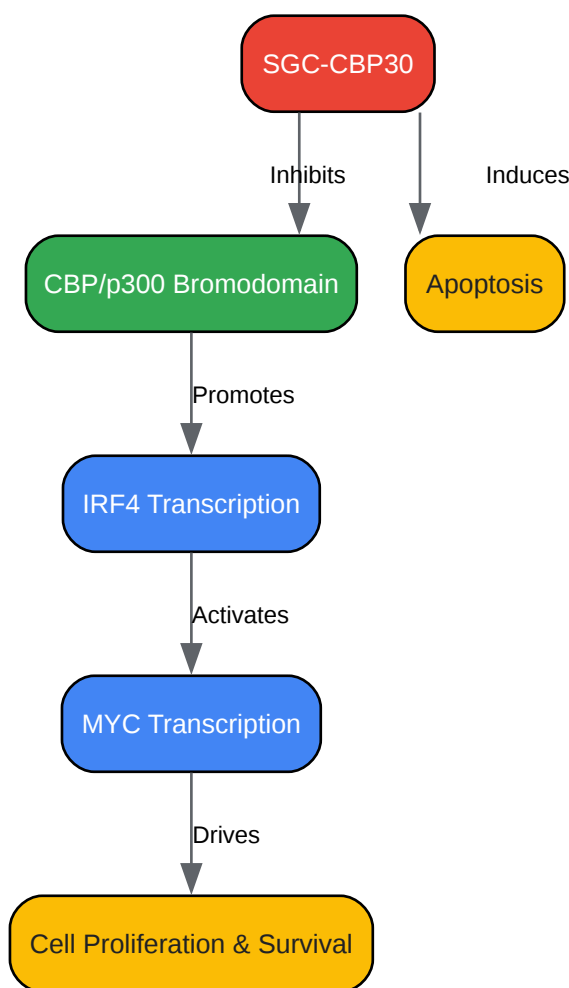
Table 3: Cellular Activity of SGC-CBP30

Cell Line	Assay Type	Endpoint	IC50 / EC50 (µM)	Reference
HEK293	NanoBRET	CBP-H3.3 Binding	2.8	[7]
LP-1 (Multiple Myeloma)	NanoBRET	CBP-H3.3 Binding	0.28	[12]
RKO (Human Colon Carcinoma)	Luciferase Reporter	p53 Activation	1.5	[7]
AMO1 (Human Myeloma)	QuantiGene Plex Assay	MYC Expression	2.7	[7]
Multiple Myeloma Cell Lines	Cell Viability	Growth Inhibition (GI50)	< 3	[12]
U2OS / HeLa	Cytotoxicity Assay	Moderate Cytotoxicity	Not specified	[7][11]

Key Biological Effects and Signaling Pathways

Modulation of the IRF4/MYC Axis in Multiple Myeloma

In multiple myeloma, **SGC-CBP30** has been shown to suppress the IRF4/MYC oncogenic network.[12][13] Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor for the survival of myeloma cells, and its downstream target, c-MYC, is a potent oncogene.[12] **SGC-CBP30** treatment leads to a reduction in both IRF4 and MYC expression, resulting in cell cycle arrest and apoptosis in sensitive multiple myeloma cell lines.[12] This effect is more specific than that of pan-BET inhibitors, suggesting a distinct therapeutic window for CBP/p300 bromodomain inhibition.[12]



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Caption: SGC-CBP30 and the IRF4/MYC Pathway.

Anti-Inflammatory Effects via Th17 Cell Suppression

SGC-CBP30 exhibits anti-inflammatory properties by suppressing the differentiation and function of Th17 cells.[10][14] Th17 cells are a subset of T helper cells that play a critical role in autoimmune diseases through the secretion of pro-inflammatory cytokines, most notably IL-17A.[10] Treatment with **SGC-CBP30** strongly reduces the secretion of IL-17A from Th17 cells derived from both healthy donors and patients with autoimmune conditions like ankylosing spondylitis and psoriatic arthritis.[10][15] Transcriptional profiling has shown that **SGC-CBP30** has a more restricted effect on gene expression in T cells compared to pan-BET inhibitors.[10][14]

Regulation of Gene Expression and Histone Acetylation

The primary molecular effect of **SGC-CBP30** is the modulation of gene expression through the inhibition of CBP/p300 recruitment to chromatin. While it might be expected that a HAT inhibitor would cause a global decrease in histone acetylation, studies have shown that **SGC-CBP30** does not significantly alter the global levels of H3K18 or H3K27 acetylation.^[12] However, it does lead to a moderate decrease in H3K27 acetylation at specific gene loci, particularly at the promoters and enhancers of somatic-specific genes.^[6] This suggests that the bromodomain of CBP/p300 is crucial for maintaining H3K27 acetylation and chromatin accessibility at a specific subset of genes.^[6]

Role in Cellular Reprogramming

Interestingly, inhibition of the CBP/p300 bromodomain by **SGC-CBP30** has been found to enhance the efficiency of cellular reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).^{[6][9]} This effect is most pronounced during the early stages of reprogramming and is associated with the downregulation of somatic cell-specific gene expression.^[6] This contrasts with the effect of inhibiting the catalytic HAT activity of CBP/p300, which prevents iPSC formation, highlighting the distinct functions of different domains within these coactivators.^[6]

Experimental Protocols

Biochemical Assays

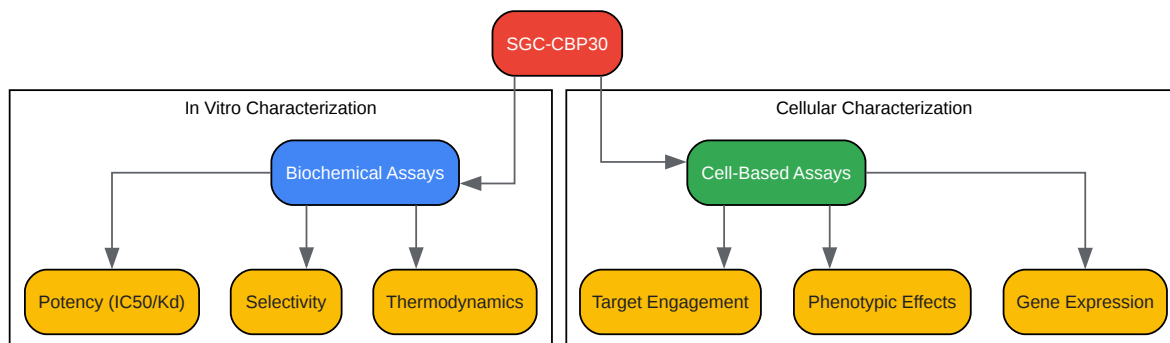
- AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
 - Principle: Measures the interaction between the CBP bromodomain and an acetylated histone peptide.
 - Methodology: A biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged CBP bromodomain is bound to anti-GST-coated acceptor beads. Upon interaction, the beads are brought into proximity, and laser excitation of the donor beads results in a luminescent signal from the acceptor beads. **SGC-CBP30** competes with the acetylated peptide for binding to the bromodomain, leading to a dose-dependent decrease in the signal.
 - Reference:^[12]

- Isothermal Titration Calorimetry (ITC):
 - Principle: Directly measures the heat change upon binding of **SGC-CBP30** to the CBP/p300 bromodomain to determine the dissociation constant (K_d).
 - Methodology: A solution of **SGC-CBP30** is titrated into a solution containing the purified bromodomain protein in a microcalorimeter. The heat released or absorbed upon binding is measured, and the data are fitted to a binding model to calculate the thermodynamic parameters of the interaction.
 - Reference:[\[11\]](#)[\[14\]](#)
- Differential Scanning Fluorimetry (DSF):
 - Principle: Measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T_m).
 - Methodology: The purified bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence is monitored as the temperature is gradually increased. The change in T_m (ΔT_m) in the presence of **SGC-CBP30** is used to assess binding and selectivity against a panel of other bromodomains.
 - Reference:[\[12\]](#)

Cell-Based Assays

- NanoBRET (Bioluminescence Resonance Energy Transfer) Assay:
 - Principle: Measures the proximity of two proteins in living cells.
 - Methodology: One protein (e.g., CBP bromodomain) is fused to a NanoLuc luciferase, and the other (e.g., histone H3.3) is fused to a HaloTag ligand labeled with a fluorescent acceptor. If the proteins are in close proximity, the energy from the luciferase is transferred to the fluorescent acceptor, resulting in a BRET signal. **SGC-CBP30** disrupts this interaction, leading to a dose-dependent decrease in the BRET signal.

- Reference:[\[7\]](#)[\[12\]](#)
- FRAP (Fluorescence Recovery After Photobleaching):
 - Principle: Measures the mobility of a fluorescently tagged protein in a living cell.
 - Methodology: A fluorescently tagged CBP bromodomain is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. **SGC-CBP30**, by displacing the bromodomain from less mobile chromatin, can accelerate the FRAP recovery.
 - Reference:[\[9\]](#)
- Cell Viability and Proliferation Assays:
 - Principle: To assess the cytotoxic or cytostatic effects of **SGC-CBP30**.
 - Methodology: Cells are treated with a range of **SGC-CBP30** concentrations for a defined period (e.g., 6 days). Cell viability is then measured using reagents like resazurin, which is metabolically reduced by viable cells to a fluorescent product. The results are used to calculate the GI50 (concentration for 50% growth inhibition).
 - Reference:[\[12\]](#)
- Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR):
 - Principle: To determine the occupancy of a specific protein (e.g., p300 or acetylated histones) at a particular genomic locus.
 - Methodology: Cells are treated with **SGC-CBP30** or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the purified DNA is quantified by qPCR using primers specific to the gene locus of interest (e.g., the IL-17A promoter).
 - Reference:[\[14\]](#)



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Caption: Experimental Workflow for **SGC-CBP30**.

Conclusion

SGC-CBP30 is a highly valuable chemical probe that has been instrumental in deconvoluting the specific functions of the CBP/p300 bromodomains from their catalytic HAT activity. Its demonstrated efficacy in modulating key oncogenic and inflammatory pathways underscores the therapeutic potential of targeting these epigenetic readers. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the biological roles of CBP/p300 and to leverage this knowledge in the development of novel epigenetic therapies. Continued research with **SGC-CBP30** and next-generation inhibitors will undoubtedly provide deeper insights into the complex regulatory networks governed by these critical transcriptional co-activators.

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